2-Iodo-3-methoxyphenol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

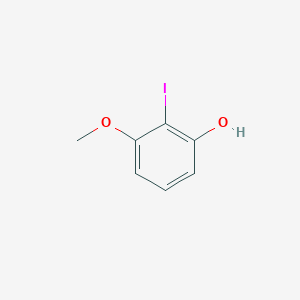

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-iodo-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVPKRMLAXQBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555945 | |

| Record name | 2-Iodo-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121980-50-5 | |

| Record name | 2-Iodo-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Physicochemical Properties

2-Iodo-3-methoxyphenol is an aromatic organic compound characterized by a phenol (B47542) ring substituted with an iodine atom and a methoxy (B1213986) group. These functional groups are positioned at the 2 and 3 locations, respectively, relative to the hydroxyl group. This specific arrangement of substituents dictates its chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 121980-50-5 | sigmaaldrich.comchemsrc.com |

| Molecular Formula | C₇H₇IO₂ | chemsrc.comambeed.com |

| Molecular Weight | 250.03 g/mol | ambeed.combldpharm.com |

| Density | 1.866 g/cm³ | chemsrc.com |

| Boiling Point | 248°C at 760 mmHg | chemsrc.com |

| SMILES | COC1=C(I)C=CC=C1O | ambeed.com |

| InChI Key | DLVPKRMLAXQBGK-UHFFFAOYSA-N | ambeed.com |

Synthesis and Manufacturing

The synthesis of 2-Iodo-3-methoxyphenol can be achieved through several laboratory-scale routes. One documented method involves the direct iodination of 3-methoxyphenol (B1666288) (m-Methoxyphenol). chemsrc.comsemanticscholar.org A detailed synthesis procedure starts with protecting the hydroxyl group of 3-methoxyphenol, followed by ortho-lithiation and subsequent reaction with an iodine source. A more specific, high-yield procedure has been described where 3-methoxyphenol is first treated with sodium hydride (NaH) and then N,N-diethylcarbamoyl chloride to form a carbamate. semanticscholar.org This intermediate is then subjected to directed ortho-metalation using a strong base, followed by quenching with iodine to introduce the iodine atom at the 2-position. The final step involves the removal of the protecting group to yield this compound. semanticscholar.org Another synthetic pathway begins with 2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene. chemicalbook.com

Spectroscopic Characterization

The structural elucidation of 2-Iodo-3-methoxyphenol is confirmed through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being central.

¹H NMR (Proton NMR): The proton NMR spectrum provides distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. In a typical spectrum recorded in CDCl₃, the aromatic protons appear as a triplet around δ 7.20 ppm and two doublets of doublets at δ 6.68 ppm and δ 6.40 ppm. semanticscholar.org A singlet for the hydroxyl proton is observed around δ 5.51 ppm, and the methoxy protons present as a sharp singlet at approximately δ 3.89 ppm. semanticscholar.org

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum shows characteristic peaks for the seven carbon atoms in the molecule. The carbon atoms attached to the oxygen of the methoxy and hydroxyl groups (C-3 and C-1) resonate at δ 158.7 ppm and δ 156.1 ppm, respectively. semanticscholar.org The carbon atom bonded to the iodine (C-2) appears at a higher field, around δ 78.07 ppm. semanticscholar.org The remaining aromatic carbons show signals at δ 130.1 ppm, δ 107.9 ppm, and δ 103.0 ppm, while the methoxy carbon is observed at δ 56.5 ppm. semanticscholar.org

Mass spectrometry (MS) is also used to confirm the molecular weight and fragmentation pattern of the compound. semanticscholar.org

Applications in Organic Synthesis

2-Iodo-3-methoxyphenol serves as a valuable building block in organic chemistry due to its trifunctional nature (hydroxyl, methoxy (B1213986), and iodo groups). bldpharm.com The iodine atom is particularly useful as it can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. acs.org

A significant application is its use as a precursor in the synthesis of complex molecules for medicinal chemistry research. For instance, a chlorinated derivative, 4,6-dichloro-2-iodo-3-methoxyphenol, is a key intermediate in the synthesis of ([¹¹C]carbonyl)raclopride, a radioligand used in Positron Emission Tomography (PET) studies. nih.goveuropa.eu

Derivatives and Their Applications

The strategic placement of functional groups on the 2-Iodo-3-methoxyphenol scaffold allows for the synthesis of various derivatives with applications in medicinal chemistry and materials science.

Medicinal Chemistry: As mentioned, 4,6-dichloro-2-iodo-3-methoxyphenol is crucial for creating PET imaging agents. nih.goveuropa.eu These agents, such as ([¹¹C]carbonyl)raclopride, are used to visualize and quantify dopamine (B1211576) D2 receptors in the brain, which is vital for research into neurological disorders like schizophrenia. nih.goveuropa.eu Other derivatives of related iodinated methoxyphenols, such as 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, are explored as lead compounds for developing new antimicrobial or antioxidant pharmaceuticals. smolecule.com

Materials Science: The phenolic and methoxy (B1213986) groups can be modified to create monomers for polymerization. While specific applications for this compound derivatives in this area are not extensively documented, related methoxyphenol structures are used in the synthesis of polymers and adhesives. smolecule.commdpi.com

Biological Activities

While comprehensive biological studies specifically on 2-Iodo-3-methoxyphenol are limited in public literature, the broader class of methoxyphenols is known for a range of biological effects. Many methoxyphenol compounds, such as eugenol (B1671780) and ferulic acid, exhibit significant antioxidant and radical-scavenging properties. nih.goveurestop.eu This activity is often attributed to the hydrogen-donating ability of the phenolic hydroxyl group. Some methoxyphenols and their dimers have also been investigated for anti-inflammatory and cytotoxic activities. nih.govmdpi.com Given its structure, this compound is a candidate for drug development research, particularly in the search for new antioxidant and antimicrobial agents. smolecule.com

Q & A

Q. How should researchers handle conflicting toxicity data for iodinated phenols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.